molecular formula C20H20N2O5 B2817754 3,3'-((2-methoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) CAS No. 883084-15-9

3,3'-((2-methoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)

Cat. No. B2817754
CAS RN: 883084-15-9
M. Wt: 368.389
InChI Key: OXMJDXUBLUOKGJ-UHFFFAOYSA-N
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Description

‘3,3'-((2-methoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)’, commonly known as MMH, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMH belongs to the class of pyridinone derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Crystal Structure and Antibacterial Activities

Research on biscoumarin derivatives, including compounds with structural similarities to 3,3'-((2-methoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one), has shown that these compounds exhibit significant antibacterial activities against strains such as Staphylococcus aureus, including drug-sensitive and methicillin-resistant strains. The crystal structure of these derivatives has been determined, revealing two intramolecular hydrogen bonds and the corresponding bond energies calculated by DFT methods (Li et al., 2015).

Fluorescence Probes and Biological Pathways

Derivatives synthesized from reactions involving similar compounds have been employed as fluorescence probes. These molecules exhibit longer absorption and emission wavelengths compared to conventional probes, suggesting their potential use in tracing biological pathways and studying molecular interactions within cells (Prior et al., 2014).

Mechanism of Phosphatase Biomimetics

The complexation of related compounds with metals has been studied for their potential as phosphatase biomimetics. The zinc complexes of these derivatives demonstrate catalytic activity, highlighting the influence of ligand modifications on the catalytic mechanism and potential applications in catalysis and enzymatic reaction studies (Dalle et al., 2013).

Synthesis of Heterocycles

The synthesis of various heterocycles from 3,3'-((2-methoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) derivatives demonstrates their utility as precursors in organic chemistry, providing pathways to a diverse range of chemical structures with potential pharmaceutical applications (Mahata et al., 2003).

Toxicity and Antibacterial Assessment

The toxicity and antibacterial properties of biscoumarine derivatives, including 3,3'-((2-methoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one), have been assessed. These studies provide insights into the safety and efficacy of such compounds, offering valuable information for their potential application in medicinal chemistry and drug development (Milanova et al., 2018).

properties

IUPAC Name

4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)-(2-methoxyphenyl)methyl]-6-methyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-10-8-13(23)17(19(25)21-10)16(12-6-4-5-7-15(12)27-3)18-14(24)9-11(2)22-20(18)26/h4-9,16H,1-3H3,(H2,21,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMJDXUBLUOKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(C2=CC=CC=C2OC)C3=C(C=C(NC3=O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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